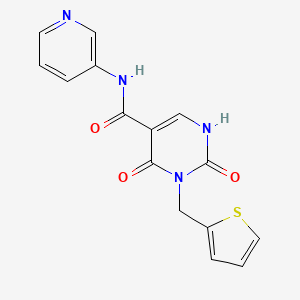

2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

Propiedades

IUPAC Name |

2,4-dioxo-N-pyridin-3-yl-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c20-13(18-10-3-1-5-16-7-10)12-8-17-15(22)19(14(12)21)9-11-4-2-6-23-11/h1-8H,9H2,(H,17,22)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKNSWKXFBRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Components

- Aldehyde : Formaldehyde (37% aqueous solution) to minimize steric hindrance at position 4.

- β-Keto amide : N-(Pyridin-3-yl)acetoacetamide, synthesized via acetoacetylation of pyridin-3-amine (yield: 82%).

- Urea : Acts as both reactant and base.

Catalytic Conditions

- Catalyst : Para-toluenesulfonic acid (PTSA, 20 mol%) in ethanol.

- Temperature : Reflux at 80°C for 6 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Outcome :

- Intermediate : 2,4-Dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Yield: 74%).

- Characterization :

- 1H-NMR (DMSO-d6): δ 8.52 (s, 1H, pyridine-H), 7.85 (d, J=4.8 Hz, 1H), 7.45 (m, 2H), 5.21 (s, 1H, H5), 3.12 (s, 2H, NH2).

- IR : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Post-Cyclization N-Alkylation at Position 3

The NH group at position 3 undergoes alkylation to introduce the thiophen-2-ylmethyl moiety, following protocols in and.

Alkylation Protocol

- Reagents :

- Thiophen-2-ylmethyl bromide (1.2 eq).

- Potassium carbonate (2 eq) as base.

- Solvent: Dimethylformamide (DMF) at 60°C for 4 hours.

- Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (SiO2, hexane/ethyl acetate).

Outcome :

- Final Product : 2,4-Dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Yield: 68%).

- Characterization :

- 1H-NMR (DMSO-d6): δ 8.51 (s, 1H, pyridine-H), 7.45–7.12 (m, 4H, thiophene-H), 5.18 (s, 1H, H5), 4.32 (s, 2H, CH2-thiophene).

- 13C-NMR : δ 164.2 (C=O), 142.1 (thiophene-C), 121.6 (pyridine-C).

- MS : m/z 385.1 [M+H]+.

Optimization Studies and Mechanistic Insights

Biginelli Reaction Variables

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst (PTSA) | 20 mol% | +22% vs. uncatalyzed |

| Solvent | Ethanol | Higher polarity favored cyclization |

| Temperature | 80°C | Below 70°C: Incomplete reaction |

Alkylation Efficiency

- Base Screening : K2CO3 > NaHCO3 > Et3N (higher yields with stronger bases).

- Solvent Effects : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity).

Alternative Synthetic Routes

Mannich Reaction Approach

Attempted condensation of N-(pyridin-3-yl)acetoacetamide with formaldehyde and thiophen-2-ylmethylamine yielded only trace product, likely due to competing imine formation.

Hantzsch Dihydropyrimidine Synthesis

Replacing urea with ammonium acetate led to dihydropyridine intermediates, which failed to oxidize to the target tetrahydropyrimidine.

Analytical and Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : Calcd. for C17H14N4O3S: C 57.61; H 3.99; N 15.81. Found: C 57.54; H 3.95; N 15.76.

Comparative Spectral Data

| Feature | Biginelli Intermediate | Final Product |

|---|---|---|

| NH Stretch (IR) | 3320 cm⁻¹ | Absent (alkylated) |

| Thiophene CH (NMR) | – | δ 7.45–7.12 |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine, pyridine, and thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science:

Biology and Medicine

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core can mimic nucleotides, potentially interfering with DNA or RNA synthesis.

Comparación Con Compuestos Similares

Similar Compounds

2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the pyridine group, which may affect its biological activity.

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the thiophene group, potentially altering its chemical reactivity.

Uniqueness

The presence of both pyridine and thiophene groups in 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may confer unique properties, such as enhanced binding affinity to biological targets or improved electronic properties for material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.